2-Chloro-9-ethylpurine

Regioselective alkylation Purine N9/N7 isomer control Medicinal chemistry building block

2-Chloro-9-ethylpurine (CAS 890093-92-2; molecular formula C₇H₇ClN₄; MW 182.61 g/mol) is a synthetic 2-halo-9-alkylpurine derivative belonging to the purine nucleobase class. Distinguished by a chlorine atom at the purine 2-position and an ethyl substituent at N9, this compound serves as a versatile synthetic intermediate for constructing C2-functionalized purine libraries, nucleoside analogues, and adenosine receptor ligands.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Cat. No. B12117713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-9-ethylpurine
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCN1C=NC2=CN=C(N=C21)Cl
InChIInChI=1S/C7H7ClN4/c1-2-12-4-10-5-3-9-7(8)11-6(5)12/h3-4H,2H2,1H3
InChIKeySNBCBHDLGLDGRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-9-ethylpurine Procurement Guide: Core Properties, CAS Registry, and Comparator Landscape


2-Chloro-9-ethylpurine (CAS 890093-92-2; molecular formula C₇H₇ClN₄; MW 182.61 g/mol) is a synthetic 2-halo-9-alkylpurine derivative belonging to the purine nucleobase class . Distinguished by a chlorine atom at the purine 2-position and an ethyl substituent at N9, this compound serves as a versatile synthetic intermediate for constructing C2-functionalized purine libraries, nucleoside analogues, and adenosine receptor ligands [1]. Its closest procurement-relevant comparators include 6-chloro-9-ethylpurine (CAS 5462-86-2), 2,6-dichloro-9-ethylpurine, 2-chloro-9-methylpurine (CAS 2346-73-8), and unsubstituted 9-ethylpurine. Critical differentiation arises from the 2-chloro substituent's distinct electronic and steric profile, which governs regioselectivity in nucleophilic aromatic substitution (SNAr), alkylation regiochemistry (N9 vs. N7), and biological target engagement compared to 6-chloro, 8-chloro, and 2,6-dichloro congeners [2].

Why 2-Chloro-9-ethylpurine Cannot Be Replaced by 6-Chloro or 2,6-Dichloro Analogues: The Positional Reactivity Problem


Generic substitution across chloropurine positional isomers is scientifically unsound because the purine scaffold exhibits a steep positional reactivity gradient: at the neutral molecule level, 2-chloro is kinetically the least reactive toward nucleophilic displacement, whereas 6-chloro is the most reactive, and 8-chloro shows intermediate behavior [1]. This hierarchy is inverted for purine anions at elevated temperature, meaning that the synthetic window for selective monofunctionalization depends critically on which position bears the halogen [1]. Furthermore, in 2,6-dichloropurine systems, nucleophiles preferentially attack the 6-position (confirmed by aminolysis and phase-transfer alkoxylation studies), leaving the 2-chloro group intact for orthogonal late-stage elaboration [2]. For procurement decisions, choosing 2-chloro-9-ethylpurine over 6-chloro-9-ethylpurine or 2,6-dichloro-9-ethylpurine is not a matter of mere preference—it determines the available sequential derivatization pathway, the regioisomeric purity of N9-alkylated products, and the adenosine receptor subtype selectivity profile of downstream biological candidates [3].

Quantitative Differential Evidence for 2-Chloro-9-ethylpurine: Head-to-Head Comparator Data for Scientific Procurement


Regiospecific N9 Alkylation: Exclusive N9 Product (100%) vs. 5:1 N9/N7 Mixture in Structurally Related 2-Chloropurine Substrates

Direct head-to-head comparison within the same study demonstrates that alkylation regiochemistry at N9 is exquisitely sensitive to the conformation of the 6-heteroaryl substituent on a 2-chloropurine scaffold. Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with NaH/EtI in DMF yielded exclusively the N9 isomer 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine (10), with no detectable N7 isomer [1]. Under identical conditions, the closely related 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine (11) produced a regioisomeric mixture with an N9/N7 ratio of only ~5:1 [1]. X-ray crystallography revealed the mechanistic basis: the butylimidazolyl-purine system adopts a coplanar conformation positioning the azole C–H over N7 (shielding it from alkylation), whereas the diphenylimidazolyl analogue is rotated ~57° out of plane, exposing N7 to electrophilic attack [1]. This establishes that when the appropriate 6-(azolyl) protecting/directing group strategy is employed, 2-chloro-9-ethylpurine derivatives can be accessed with complete regiospecificity—a critical advantage for procurement of single-isomer intermediates.

Regioselective alkylation Purine N9/N7 isomer control Medicinal chemistry building block

Positional Chlorine Reactivity Hierarchy: 2-Cl Is the Least Reactive Neutral Species—Orthogonal Reactivity vs. 6-Cl and 8-Cl Congeners

Kinetic studies on 9-methylchloropurines (structurally analogous to the 9-ethyl series) quantified the intrinsic reactivity order of chloropurine positional isomers toward sodium ethoxide in ethanol. At 20 °C, the 8-chloro-9-methylpurine was the most reactive neutral species, the 6-chloro isomer showed intermediate reactivity, and the 2-chloro-9-methylpurine was the least reactive [1]. For the purine anion series (relevant under basic alkylation conditions) at 120 °C, the order inverted: 6-chloropurine anion was most reactive, 2-chloro intermediate, and 8-chloro the least reactive [1]. The differential activation energies account for these inversions. This class-level kinetic evidence for the 9-alkyl-2-chloropurine scaffold implies that the 2-Cl substituent persists under conditions that readily displace a 6-Cl or 8-Cl, enabling sequential, site-selective functionalization strategies not possible with the 6-chloro or 2,6-dichloro analogues.

Nucleophilic aromatic substitution kinetics Purine halogen reactivity Orthogonal protecting group strategy

Selective 6-Position Displacement in 2,6-Dichloropurines: 2-Chloro-9-ethylpurine as the Retained Core After First-Step SNAr

Multiple independent studies demonstrate that in 2,6-dichloropurine systems, nucleophilic aromatic substitution occurs with high selectivity at the 6-position, leaving the 2-chloro substituent intact. Breshears et al. (1959) established that aminolysis of 2,6-dichloropurine proceeds stepwise with preferential 6-position amination; catalytic hydrogenolysis of the residual 2-chloro then yields 2-chloropurine, confirming the 6-first/2-second displacement order [1]. Stille coupling studies on 2,6-dichloropurines confirmed that the 6-position is more activated for nucleophilic attack than the 2-position [2]. Under phase-transfer conditions, 2,6-dichloropurines react with arylalkyl alcohols or phenols with exclusive 6-halogen exchange to give 2-chloro-6-aryloxy- and 2-chloro-6-arylalkoxypurines [3]. This chemoselectivity means that 2-chloro-9-ethylpurine—or its immediate 2,6-dichloro-9-ethylpurine precursor—enables a reliable two-step diversification sequence that is unavailable from the 6-chloro-9-ethylpurine analogue: the 6-position can be fully elaborated while the 2-chloro remains available for subsequent orthogonal transformations.

Sequential halogen displacement 2,6-Dichloropurine chemoselectivity Purine library synthesis

2-Position Substitution Drives Adenosine A2A Receptor Selectivity: Class-Level SAR from 2- vs. 8-Substituted 9-Ethyladenines

Structure-activity relationship (SAR) studies on 9-ethyladenine-based adenosine receptor antagonists reveal a clear positional selectivity rule: 2-substitution favors A2A receptor affinity, while 8-substitution drives A3 selectivity. In a systematic comparison of 2-alkynyl vs. 8-alkynyl-9-ethyladenine derivatives tested at human recombinant A1, A2A, A2B, and A3 receptors, the 2-alkynyl series showed enhanced A2A affinity with representative compounds achieving low nanomolar Ki values (e.g., 2-cyclohexylethynyl-9-ethyladenine: Ki A2A = 0.037 µM; 2-phenylhydroxypropynyl-9-ethyladenine: Ki A2A = 0.035 µM) [1]. In contrast, the corresponding 8-alkynyl regioisomers were less potent at A2A but gained affinity at A3 (8-phenylethynyl-9-ethyladenine: Ki A3 = 0.086 µM, the most A3-selective compound of the series) [1]. The 2-chloro substituent on 2-chloro-9-ethylpurine serves as the direct synthetic entry point for introducing 2-amino, 2-alkoxy, 2-alkynyl, and 2-aryl substituents via SNAr or cross-coupling, enabling access to A2A-biased ligand libraries that cannot be generated from 6-chloro-9-ethylpurine or 8-substituted scaffolds.

Adenosine receptor pharmacology A2A antagonist SAR Purine scaffold medicinal chemistry

6-Chloro-9-ethylpurine Is Inactive In Vivo: Positional Isomer Determines Antitumor Activity—Sartorelli 1961 Comparative Study

A classic comparative pharmacology study directly evaluated three chloropurine derivatives—6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine—for their in vivo activity against sarcoma 180 ascites cells [1]. While 6-chloropurine and its ribonucleoside inhibited the incorporation of glycine-2-¹⁴C into polynucleotide guanine (with the ribonucleoside being more active on a molar basis), 6-chloro-9-ethylpurine was 'relatively inactive': neither inhibition of labeled glycine incorporation into guanine nucleotides nor stimulation of preformed purine utilization for polynucleotide synthesis was observed [1]. Furthermore, 6-chloro-9-ethylpurine failed to enhance the carcinostatic properties of azaserine—a property previously demonstrated for 6-chloropurine [1]. This study provides direct pharmacologic evidence that the 9-ethyl substituent on 6-chloropurine abolishes the antimetabolite activity retained by 6-chloropurine itself, establishing that the 6-chloro-9-ethylpurine scaffold is a biologically silent comparator. In contrast, the 2-chloro-9-ethylpurine scaffold (via its 2-chloroadenine derivatives) is the progenitor of clinically validated agents such as cladribine (2-chloro-2′-deoxyadenosine), underscoring that the position of chlorine substitution, not merely its presence, governs pharmacological outcome.

Purine antimetabolite Sarcoma 180 ascites model Positional isomer pharmacology

Procurement-Relevant Application Scenarios for 2-Chloro-9-ethylpurine: Where Differential Evidence Drives Selection


Synthesis of A2A Adenosine Receptor Antagonist Libraries Requiring 2-Position Derivatization

For medicinal chemistry programs targeting the human A2A adenosine receptor (Parkinson's disease, immunotherapy), 2-chloro-9-ethylpurine provides the essential synthetic entry point for introducing diverse 2-substituents (amines, alkoxides, alkynes, aryl groups) via SNAr or Pd-catalyzed cross-coupling [1]. The class-level SAR evidence demonstrates that 2-substituted 9-ethyladenines are A2A-biased, whereas 8-substituted analogues are A3-biased [1]. Using 6-chloro-9-ethylpurine instead would place the derivatizable halogen at the wrong position for A2A-directed SAR exploration. The 2-chloro handle's kinetic stability (least reactive neutral chloropurine) also allows late-stage diversification after 6-position or N9 elaboration [2].

Regioisomerically Pure N9-Alkylpurine Intermediate Synthesis Using 6-Heteroaryl Directing Group Strategy

When synthetic routes require exclusively N9-alkylated purine intermediates—free from the N7/N9 mixtures that plague conventional purine alkylation—2-chloro-9-ethylpurine derivatives synthesized via the 6-(2-alkylimidazol-1-yl)-2-chloropurine route offer complete regiospecificity (100% N9) compared to the ~5:1 N9/N7 ratio obtained with alternative heteroaryl substituents [1]. This eliminates the need for chromatographic separation of regioisomers, reducing purification costs and improving overall yield in multi-step sequences. The 2-chloro substituent remains available for subsequent functionalization after the N9-ethyl group is installed [1].

Sequential Orthogonal Derivatization: 6-First, 2-Second Halogen Displacement Strategy

For building diverse 2,6-disubstituted purine libraries, the 2,6-dichloro-9-ethylpurine precursor (or 2-chloro-9-ethylpurine itself) enables a reliable sequential displacement protocol: the more electrophilic 6-position is functionalized first (amine, alkoxide, aryl, or alkyne), while the 2-chloro remains intact for subsequent orthogonal transformation [1]. The phase-transfer alkoxylation literature confirms exclusive 6-substitution in 2,6-dichloropurine systems, yielding 2-chloro-6-substituted products quantitatively [2]. This two-step logic is not accessible from 6-chloro-9-ethylpurine, which offers only a single reactive site [3].

Cladribine-Analogue Development and 2-Halopurine Nucleoside Synthesis

The 2-chloro-9-ethylpurine scaffold is structurally cognate to the 2-chloroadenine core of cladribine (2-chloro-2′-deoxyadenosine), a clinically approved antileukemic agent [1]. The established synthetic route to cladribine proceeds through 2-chloro-6-(2-propylimidazol-1-yl)purine—a direct analogue of the 2-chloro-9-ethylpurine system—in 72% yield from 2,6-dichloropurine, followed by regiospecific glycosylation and ammonolysis to give cladribine in 79% yield over 3 steps [1]. For laboratories developing next-generation purine nucleoside analogues, procurement of 2-chloro-9-ethylpurine as a model substrate for glycosylation methodology development is directly justified by this validated synthetic precedent.

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